

Application Notes and Protocols for ABT-002 in Combination Chemotherapy

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Compound of Interest

Compound Name: ABT-002

Cat. No.: B15621018

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Introduction

ABT-002 is a first-in-class, orally bioavailable molecular glue degrader that selectively targets G1 to S phase transition 1 (GSPT1) and NIMA-related kinase 7 (NEK7) for proteasomal degradation.^{[1][2]} It is the active metabolite of the prodrug ABS-752 (also known as CT-01), which is converted to **ABT-002** by the enzyme vascular adhesion protein-1 (VAP-1), an enzyme highly expressed in the cirrhotic liver.^{[1][3][4]} This targeted activation mechanism suggests a degree of tissue specificity for hepatocellular carcinoma (HCC).^[5] The degradation of GSPT1, a key translation termination factor, and NEK7, a regulator of the NLRP3 inflammasome, leads to the induction of the integrated stress response (ISR) and subsequent apoptosis in cancer cells.^{[1][2][4]} Preclinical studies have demonstrated the potent anti-proliferative activity of **ABT-002**'s prodrug in HCC models, positioning it as a promising therapeutic agent.^{[1][5]}

These application notes provide a summary of the available preclinical data and detailed protocols for evaluating the use of **ABT-002** in combination with other chemotherapeutics, with a focus on HCC.

Mechanism of Action

ABT-002 functions as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its neo-substrates, GSPT1 and

NEK7. This induced proximity leads to the polyubiquitination of GSPT1 and NEK7, marking them for degradation by the proteasome.

The degradation of GSPT1 disrupts protein translation, leading to ribosome stalling and the activation of the ISR.[1] Key markers of the ISR, such as activating transcription factor 3 (ATF-3) and activating transcription factor 4 (ATF-4), are subsequently upregulated, ultimately triggering apoptosis.[1] The concurrent degradation of NEK7 is thought to modulate the tumor microenvironment by reducing the production of the pro-carcinogenic cytokine IL-1 β . [4]

Preclinical Data: Combination Therapy

Preclinical evidence suggests that **ABT-002**'s prodrug, ABS-752 (CT-01), can act synergistically with other anti-cancer agents. A key study demonstrated that the combination of ABS-752 with the mTOR inhibitor everolimus resulted in enhanced tumor growth inhibition in HCC patient-derived xenograft (PDX) models that were non-responsive to everolimus alone.[1] [2]

Table 1: Preclinical Efficacy of ABS-752 (CT-01) in Combination with Everolimus in HCC Xenograft Models[1]

Xenograft Model	Treatment Group	Dose and Schedule	Tumor Growth Inhibition (TGI)
HUH-7	ABS-752 (CT-01)	30 mg/kg, p.o.	Increased tumor sensitivity to everolimus
LI1097 PDX	ABS-752 (CT-01) + Everolimus	ABS-752: 100 mg/kg, p.o. Everolimus: 5 mg/kg, p.o.	Enhanced therapeutic effect in non-responsive tumors

Experimental Protocols

The following protocols provide a framework for investigating the combination of **ABT-002** with other chemotherapeutics in preclinical settings.

Protocol 1: In Vitro Cytotoxicity Assay of **ABT-002** in Combination with a Chemotherapeutic Agent

Objective: To determine the synergistic, additive, or antagonistic effects of **ABT-002** in combination with another chemotherapeutic agent on the viability of HCC cell lines.

Materials:

- HCC cell lines (e.g., Hep3B, Huh-7)
- **ABT-002** (or its prodrug ABS-752)
- Chemotherapeutic agent of interest (e.g., everolimus, sorafenib, lenvatinib)
- Cell culture medium and supplements
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed HCC cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **ABT-002** and the chemotherapeutic agent, both alone and in combination at fixed molar ratios.
- Treat the cells with the drug solutions and incubate for a specified period (e.g., 72 hours).
- Assess cell viability using a suitable reagent according to the manufacturer's instructions.
- Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination.

- Determine the nature of the drug interaction using a validated method, such as the combination index (CI) method of Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Protocol 2: In Vivo Xenograft Study of ABS-752 in Combination with a Chemotherapeutic Agent

Objective: To evaluate the in vivo efficacy of ABS-752 in combination with another chemotherapeutic agent in a murine HCC xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or nude mice)
- HCC cells for xenograft implantation (e.g., Hep3B) or patient-derived tumor fragments
- ABS-752
- Chemotherapeutic agent of interest (e.g., everolimus)
- Vehicle control
- Calipers for tumor measurement
- Animal balance

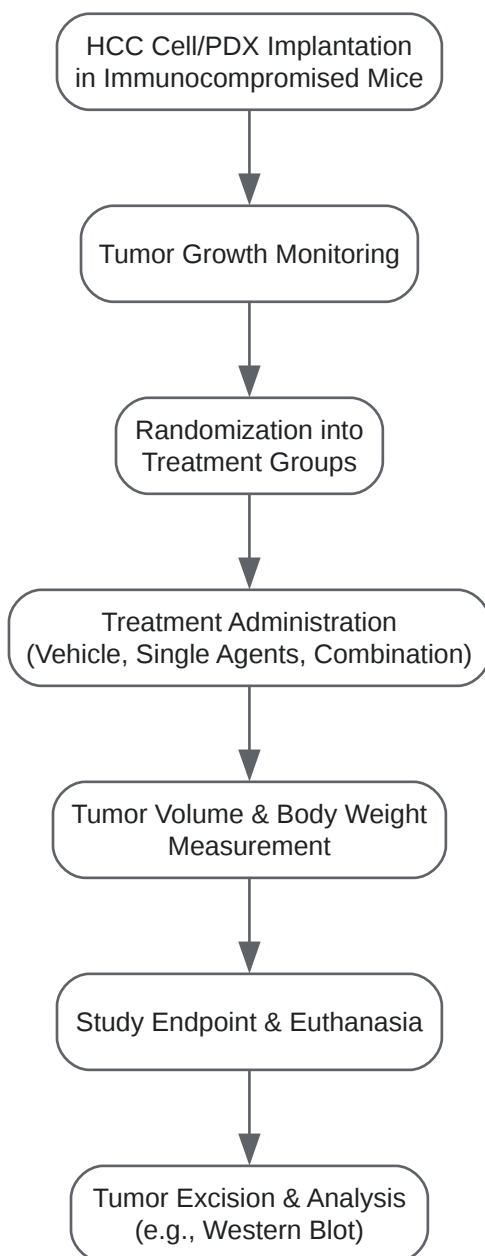
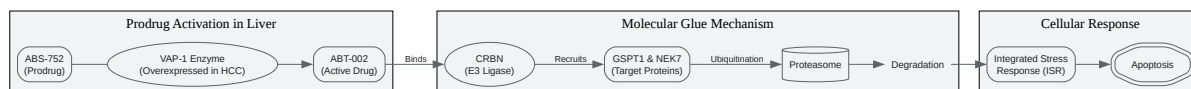
Procedure:

- Implant HCC cells subcutaneously into the flank of the mice.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment groups: Vehicle control, ABS-752 alone, chemotherapeutic agent alone, and the combination of ABS-752 and the chemotherapeutic agent.
- Administer the treatments according to the specified doses and schedules (e.g., oral gavage daily).^[1]

- Measure tumor volume and body weight regularly (e.g., twice weekly).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm GSPT1 and NEK7 degradation).
- Analyze the data to determine the effect of the combination therapy on tumor growth inhibition compared to the single agents and vehicle control.

Visualizations

Signaling Pathway of ABT-002



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